molecular formula C7H5ClFIS B14020438 (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane

(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane

Cat. No.: B14020438
M. Wt: 302.54 g/mol
InChI Key: LICDRZWLEOZUCQ-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane (CAS: 214057-24-6), also known as 3-Chloro-2-fluorothioanisole, is a halogenated aryl methyl sulfide. Its structure comprises a methylsulfane (-SCH₃) group attached to a phenyl ring substituted with chlorine (3-position), fluorine (2-position), and iodine (6-position). This compound belongs to the class of sulfane sulfur compounds, which are characterized by labile sulfur atoms capable of participating in redox and transfer reactions .

Properties

Molecular Formula

C7H5ClFIS

Molecular Weight

302.54 g/mol

IUPAC Name

1-chloro-2-fluoro-4-iodo-3-methylsulfanylbenzene

InChI

InChI=1S/C7H5ClFIS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3

InChI Key

LICDRZWLEOZUCQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)Cl)I

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane typically involves:

  • Halogenation and iodination of an appropriately substituted phenyl precursor to install chlorine, fluorine, and iodine atoms at the desired positions.
  • Introduction of the methylsulfane group via nucleophilic substitution or transition-metal catalyzed coupling reactions.
  • Use of organometallic reagents and catalytic systems to facilitate regioselective functionalization.

The synthetic route often starts from commercially available or easily synthesized halogenated phenols or anilines, which are then converted into the sulfane derivative.

Specific Synthetic Steps and Conditions

Preparation of Halogenated Phenyl Precursors
  • Starting materials such as 2-chloro-6-fluorophenol or related halogenated phenols are employed.
  • Iodination is performed via diazonium salt formation followed by treatment with potassium iodide (KI), yielding iodophenyl intermediates with high efficiency (~81%) as reported in related sulfane syntheses.
  • Organometallic reagents such as methylmagnesium bromide or methyl lithium are used for selective methylation steps at controlled temperatures (20–80 °C) in inert solvents like tetrahydrofuran or toluene.
Formation of (Methyl)sulfane Group
  • The methylsulfane group is introduced by nucleophilic substitution of halogenated intermediates with methylthiolate salts or via palladium-catalyzed cross-coupling reactions.
  • Typical catalytic systems include Pd(Ph3P)2Cl2 with copper(I) iodide as co-catalyst in the presence of triethylamine as base, often in solvents such as diethyl ether or dimethylformamide (DMF).
  • Reaction times range from 5 to 10 hours at room temperature or slightly elevated temperatures.
  • Purification is achieved by silica gel column chromatography, yielding pure methylsulfane products in yields exceeding 80%.
Halogenation and Fluorination
  • Fluorination can be achieved by selective substitution reactions or by using fluorinated starting materials.
  • Chlorination and iodination steps are controlled to ensure substitution at the 3-, 2-, and 6-positions respectively.
  • Reaction temperatures for halogenation steps vary from 0 °C to 120 °C depending on reagents and desired selectivity.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Temperature (°C) Yield (%) Notes
1 Iodination via diazonium salt NaNO2, HCl, KI in water 0–25 ~81 Formation of iodophenyl intermediate
2 Methylation (organometallic) MeMgBr or MeLi in THF or toluene 20–80 - Installation of methyl group
3 Pd-catalyzed coupling for sulfane Pd(Ph3P)2Cl2, CuI, Et3N, DMF or diethyl ether RT to 60 >80 Formation of methylsulfane moiety
4 Halogenation (Cl, F) Chlorinating agents or fluorinated precursors 0–120 - Controlled substitution on phenyl ring

Research Findings and Discussion

  • The palladium-catalyzed coupling reactions are highly efficient for the introduction of the methylsulfane group onto halogenated aromatic rings, providing high yields and regioselectivity.
  • Use of organometallic reagents such as methylmagnesium bromide enables selective methylation of phenolic intermediates under mild conditions.
  • The iodination of aromatic amines or phenols via diazonium salts followed by KI treatment is a well-established method, providing high yields and purity of iodinated intermediates.
  • Reaction conditions such as temperature, solvent choice, and base selection critically influence yield and selectivity. For instance, bases like triethylamine and solvents like DMF or diethyl ether are preferred for palladium-catalyzed steps.
  • Purification by silica gel chromatography is standard to isolate analytically pure products.
  • The presence of multiple halogens (Cl, F, I) on the phenyl ring requires careful control of reaction conditions to avoid unwanted side reactions or dehalogenation.

Chemical Reactions Analysis

(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The methylsulfane group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfane form.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, while the methylsulfane group can modulate its reactivity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substitution Patterns

The table below compares Compound A [(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane] with structurally related sulfane sulfur compounds:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Structural Features
This compound 214057-24-6 Cl (3), F (2), I (6), SCH₃ (1) C₇H₅ClFIS 314.53 g/mol Trihalogenated phenyl; methylsulfane group
Ethyl 3-fluoro-6-methylphenyl sulfide 1267967-99-6 F (3), CH₃ (6), SCH₂CH₃ (1) C₉H₁₁FS 170.25 g/mol Ethylsulfane; methyl and fluorine substituents
2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid 385383-44-8 F (3), COOH (2), SCH₂C₆H₅ (1) C₁₄H₁₁FO₂S 278.30 g/mol Carboxylic acid; benzylsulfane moiety
Methyl Chlorosulfonate 812-01-1 ClSO₃CH₃ CH₃ClO₃S 130.55 g/mol Sulfonate ester; highly reactive
Key Observations:
  • Halogen Diversity : Compound A uniquely combines Cl, F, and I, creating strong electron-withdrawing effects. Iodine’s polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to simpler analogs like Ethyl 3-fluoro-6-methylphenyl sulfide .
  • Methyl Chlorosulfonate, a sulfonate ester, exhibits higher electrophilicity and reactivity toward nucleophiles .

Reactivity and Sulfane Sulfur Properties

Sulfane sulfur compounds are defined by sulfur atoms in the 0 or –1 oxidation state, enabling sulfur transfer reactions . Compound A’s methylsulfane group can act as a sulfane sulfur donor, analogous to garlic-derived polysulfides (e.g., foliogarlic trisulfanes) . Key comparisons include:

  • Sulfur Transfer : Like elemental sulfur (S₈) and cysteine polysulfides, Compound A may transfer its sulfane sulfur to nucleophiles (e.g., cyanide, thiols) via reactions detectable by ³¹P NMR with phosphine trapping agents (e.g., reagent P2) .
  • Antioxidant Potential: Sulfane sulfur compounds in garlic exhibit anticancer effects via redox regulation . Compound A’s iodine substituent may modulate antioxidant activity by stabilizing radical intermediates or enhancing membrane permeability .

Biological Activity

(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine, Fluorine, and Iodine Substituents : These halogens can influence the compound's reactivity and interaction with biological targets.
  • Methylsulfane Group : This functional group is known to enhance biological interactions by affecting cell permeability and receptor binding.

The biological activity of this compound is attributed to its interaction with various biomolecules. The presence of halogen atoms allows it to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects. Specifically, studies indicate that such compounds can inhibit certain enzymatic pathways involved in disease processes.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

  • Antimicrobial Activity :
    • Compounds similar to this compound have shown effectiveness against various bacterial strains. The halogen substitution is believed to enhance their antimicrobial properties.
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cells, although further research is needed to establish specific mechanisms and efficacy .
  • Anti-inflammatory Effects :
    • Some derivatives of halogenated phenyl sulfides have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
AnticancerCytotoxic effects on cancer cells
Anti-inflammatoryReduction in inflammation markers

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Properties :
    • A study examined various halogenated phenyl sulfides, revealing that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that increased halogenation correlated with enhanced antimicrobial efficacy.
  • Cytotoxicity in Cancer Models :
    • In vitro studies assessed the cytotoxic effects of related compounds on different cancer cell lines. The findings suggested that compounds with similar structural features could induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Mechanistic Insights :
    • Research into the interaction of this compound with specific enzymes revealed that it could act as an inhibitor by binding to active sites, thus blocking substrate access and altering metabolic pathways critical for cell survival .

Q & A

Q. What are the recommended methods for synthesizing (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves halogen-directed coupling reactions or thiol alkylation. For example, methylsulfane derivatives can be synthesized via nucleophilic substitution of aryl halides with methylthiolate ions under controlled conditions (e.g., using NaSCH₃ in polar aprotic solvents like DMF) . Analytical Techniques :
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and methylsulfane group integration.
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., Cl, F, I contribute distinct isotopic signatures).
  • X-ray Crystallography : Resolve steric effects from bulky iodine substituents (see analogous structures in ) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Safety Protocols : Prioritize SDS documentation compliant with GHS standards, as recommended for chlorophenol derivatives . Use PPE (gloves, goggles) due to halogenated aromatic hazards.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfane group. Avoid light exposure to mitigate photodegradation .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, F, I) influence the reactivity of the methylsulfane group in this compound during nucleophilic substitution reactions?

  • Methodological Answer : The trifunctional halogen substituents create a highly electron-deficient aromatic ring, which may:
  • Enhance Sulfane Reactivity : Activate the methylsulfane group for nucleophilic displacement (e.g., via S-alkylation or oxidation).
  • Steric Hindrance : The bulky iodine at the 6-position may slow reactions requiring planar transition states.
    Experimental Design :
    Compare reaction rates with analogous compounds lacking iodine (e.g., ’s 3-Chloro-2-methylphenyl methylsulfide) using kinetic studies and DFT calculations .

Q. What are the advantages and limitations of using fluorescent probes versus traditional methods like cyanolysis for quantifying sulfane sulfur species in derivatives like this compound?

  • Methodological Answer : Table 1 : Comparison of Sulfane Sulfur Detection Methods
Method Advantages Limitations
CyanolysisQuantifies total sulfane sulfur pool Low sensitivity; interference from thiocyanates
DTT ReductionDetects reducible sulfane species Overestimates H₂S from non-specific reduction
Fluorescent Probes (e.g., SSP2)High specificity, real-time monitoring Requires probe optimization for steric hindrance from iodine
Recommendation : Use SSP2 for live-cell studies but validate with cyanolysis for absolute quantification .

Q. How can researchers resolve contradictions in sulfane sulfur quantification data obtained from different analytical methods when studying this compound?

  • Methodological Answer :
  • Cross-Validation : Compare results from cyanolysis, DTT reduction, and fluorescent probes.
  • Interference Testing : Add control experiments with iodine-free analogs to assess steric/electronic effects.
  • Standard Curves : Use chemically synthesized this compound as a reference standard to calibrate methods .

Q. What strategies can be employed to optimize the synthesis of this compound to improve yield and purity, considering steric hindrance from the iodine substituent?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity.
  • Protecting Groups : Temporarily protect the iodine site with trimethylsilyl groups to mitigate steric effects during sulfane introduction.
  • Purification : Use preparative HPLC with a C18 column to separate halogenated byproducts (e.g., di-iodo derivatives) .

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